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Abstract
Mesoxalic acid, a simple dicarboxylic ketoacid, and its ester derivatives serve as versatile and

reactive precursors in the synthesis of a variety of pharmaceutical compounds. The presence

of a central ketone and two carboxylic acid functionalities allows for diverse chemical

transformations, making it a valuable building block for the construction of complex heterocyclic

scaffolds. This document provides detailed application notes and experimental protocols for the

use of mesoxalic acid and its derivatives in the synthesis of two notable antiviral agents: a

precursor to an HIV-1 reverse transcriptase inhibitor and the broad-spectrum antiviral drug,

Favipiravir.

Introduction
Mesoxalic acid, also known as oxomalonic acid or ketomalonic acid, is a C3 dicarboxylic acid

with the formula C₃H₂O₅.[1][2] Its unique structure, featuring a central electrophilic ketone

flanked by two carboxyl groups, imparts high reactivity, making it a valuable synthon in organic

chemistry.[3] In pharmaceutical synthesis, mesoxalic acid and its esters, particularly diethyl

mesoxalate, are employed as precursors for the construction of various bioactive molecules,

including antiviral and antifungal agents.[1][4] This document outlines the application of

mesoxalic acid derivatives in the synthesis of a key intermediate for an HIV-1 reverse

transcriptase inhibitor and the antiviral drug Favipiravir.
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Synthesis of 4-chlorophenylhydrazone of Mesoxalic
Acid
Derivatives of mesoxalic acid, specifically its arylhydrazones, have been identified as potent

inhibitors of HIV-1 reverse transcriptase.[1] The 4-chlorophenylhydrazone of mesoxalic acid
(CPHM) is a notable example that functions by trapping the pre-translocational state of the

reverse transcriptase-DNA complex.[1] The synthesis of CPHM involves the condensation of 4-

chlorophenylhydrazine with mesoxalic acid.

Data Presentation
Parameter Value Reference

Starting Material 1
4-chlorophenylhydrazine

hydrochloride
[5][6]

Starting Material 2 Mesoxalic acid monohydrate [2]

Product
4-chlorophenylhydrazone of

mesoxalic acid
[1]

Reaction Type
Condensation (Hydrazone

formation)
[5]

Purity of Precursor
>99% (for 4-

chlorophenylhydrazine HCl)
[7]

Experimental Protocols
Protocol 2.1: Synthesis of 4-chlorophenylhydrazine hydrochloride

4-Chlorophenylhydrazine hydrochloride is a key precursor and can be synthesized from 4-

chloroaniline via a diazotization and reduction sequence.[5][8]

Step 1: Diazotization

Suspend 4-chloroaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

Cool the suspension to -5 to 0 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the

temperature below 5 °C.

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

Step 2: Reduction

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated

hydrochloric acid.

Cool the stannous chloride solution to 0 °C.

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous

stirring, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water and then with a small amount of cold ethanol.

Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride.[5]

Protocol 2.2: Synthesis of 4-chlorophenylhydrazone of Mesoxalic Acid

This protocol describes the condensation reaction between 4-chlorophenylhydrazine and

mesoxalic acid.

Dissolve 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol

or a mixture of ethanol and water.

Add a base, such as sodium acetate, to neutralize the hydrochloride and liberate the free

hydrazine.

In a separate flask, dissolve mesoxalic acid monohydrate (1 eq.) in the same solvent.
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Slowly add the mesoxalic acid solution to the 4-chlorophenylhydrazine solution with stirring

at room temperature.

The reaction mixture is typically stirred for several hours until the reaction is complete, which

can be monitored by thin-layer chromatography (TLC).

The product, 4-chlorophenylhydrazone of mesoxalic acid, may precipitate out of the

solution upon formation or can be isolated by evaporation of the solvent followed by

purification techniques such as recrystallization.
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Synthesis of 4-chlorophenylhydrazine hydrochloride

Synthesis of CPHM
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Diazonium Salt

1. NaNO2, HCl
2. 0-5 °C

4-chlorophenylhydrazine HCl

1. SnCl2, HCl
2. 0-10 °C

4-chlorophenylhydrazine

4-chlorophenylhydrazone
of mesoxalic acid

Mesoxalic Acid

Mesoxalic Acid

Click to download full resolution via product page

Caption: Synthetic pathway for 4-chlorophenylhydrazone of mesoxalic acid.

Synthesis of Favipiravir from a Mesoxalic Acid
Precursor
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Favipiravir (T-705) is a broad-spectrum antiviral drug that acts as a selective inhibitor of viral

RNA-dependent RNA polymerase.[9] One of the synthetic routes to Favipiravir initiates from

diethyl malonate, which can be considered a precursor to diethyl mesoxalate through oxidation.

A key intermediate in this synthesis is 3-hydroxypyrazine-2-carboxamide.

Data Presentation
Step Reaction

Reagents &
Conditions

Yield Reference

1

Diethyl malonate

to Diethyl

oximinomalonate

Glacial acetic

acid, Sodium

nitrite, Water, -10

°C to RT, 24h

89% [10]

2

Diethyl

oximinomalonate

to Diethyl 2-

aminomalonate

10% Pd/C, H₂ (1

atm), Ethanol,

RT, 24h

- [10]

3

Diethyl 2-

aminomalonate

to 2-

Aminomalonamid

e

Aqueous

ammonia, 80 °C,

overnight

Quantitative [3]

4

2-

Aminomalonamid

e to 3-

Hydroxypyrazine

-2-carboxamide

Glyoxal, NaOH

(aq), -10 °C to 22

°C, 4h

91.2% [3]

5

3-

Hydroxypyrazine

-2-carboxamide

to Favipiravir

Multi-step

(nitration,

reduction,

fluorination)

~8% (overall

from step 5)
[11]

Experimental Protocols
Protocol 3.1: Synthesis of 3-Hydroxypyrazine-2-carboxamide
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This protocol details the synthesis of a key pyrazine intermediate from a mesoxalic acid
precursor derivative.

Step 1: Preparation of Diethyl oximinomalonate

To diethyl malonate (1 eq.) add glacial acetic acid (4.5 eq.).

Cool the solution to -10 °C.

Slowly add a solution of sodium nitrite (3 eq.) in water dropwise over 2 hours.

Allow the reaction to stir for 24 hours at room temperature.

Extract the mixture with diethyl ether.

Wash the combined organic layers with 10% NaHCO₃ solution.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain

diethyl oximinomalonate as a yellow oil.[10]

Step 2: Preparation of Diethyl 2-aminomalonate

Suspend diethyl oximinomalonate (1 eq.) and 10% Palladium on carbon (5 wt. %) in

ethanol.

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24

hours.

Filter off the catalyst and evaporate the filtrate to obtain crude diethyl 2-aminomalonate.

[10]

Step 3: Preparation of 2-Aminomalonamide

Treat the crude diethyl 2-aminomalonate with an aqueous ammonia solution.

Heat the mixture at 80 °C overnight.

Evaporate the solution to obtain 2-aminomalonamide.[3]
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Step 4: Cyclization to 3-Hydroxypyrazine-2-carboxamide

In a reaction flask, add a 20% aqueous solution of sodium hydroxide and cool to -10 °C.

Suspend 2-aminomalonamide (1 eq.) in the cooled solution.

Add a 40% aqueous solution of glyoxal (1.1 eq.) dropwise over approximately 40 minutes,

maintaining the temperature below -5 °C.

Stir the reaction mixture at -5 °C for 1 hour, then warm to 22 °C and stir for an additional 3

hours.

Cool the reaction mixture to below 5 °C and adjust the pH to 2 with 6 M hydrochloric acid

to precipitate the product.

Collect the crystals by filtration, wash with water and 50% ethanol.

Dry the product to obtain 3-hydroxypyrazine-2-carboxamide.[3]
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Caption: Synthetic pathway for Favipiravir from a mesoxalic acid precursor.

Preparation of Pyrazine Intermediate

Start Dissolve 2-aminomalonamide in NaOH (aq) Cool to -10°C Add Glyoxal (aq) dropwise Stir at -5°C (1h) Warm to 22°C and stir (3h) Acidify with HCl (pH 2) Filter and collect product End
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-hydroxypyrazine-2-carboxamide.

Conclusion
Mesoxalic acid and its derivatives are highly valuable precursors in pharmaceutical synthesis,

offering a reactive carbonyl group and dicarboxylic acid functionalities for the construction of

complex molecular architectures. The examples of the synthesis of a 4-chlorophenylhydrazone

of mesoxalic acid as an HIV-1 reverse transcriptase inhibitor precursor and the synthesis of

the antiviral drug Favipiravir from a diethyl malonate precursor highlight the utility of this

chemical scaffold. The provided protocols offer a foundation for researchers and drug

development professionals to explore the potential of mesoxalic acid in the discovery and

synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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